Benzyl but-3-EN-1-ylcarbamate

CAS No.: 132547-64-9

Cat. No.: VC2058179

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132547-64-9 |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | benzyl N-but-3-enylcarbamate |

| Standard InChI | InChI=1S/C12H15NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2,(H,13,14) |

| Standard InChI Key | XPGHTZGJSXLLAF-UHFFFAOYSA-N |

| SMILES | C=CCCNC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | C=CCCNC(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Structure and Properties

Structural Characteristics

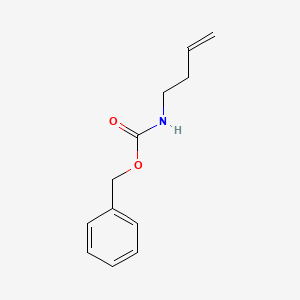

Benzyl but-3-EN-1-ylcarbamate features a central carbamate group with a benzyl moiety attached to the oxygen atom and a but-3-en-1-yl chain connected to the nitrogen. The terminal alkene of the but-3-en-1-yl group provides a reactive site for various transformations, while the benzyl group serves as a protecting group for the carbamate functionality.

Physical and Chemical Properties

The physical and chemical properties of benzyl but-3-EN-1-ylcarbamate can be characterized by the following parameters:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | Approximately 205.26 g/mol |

| Physical Appearance | Colorless to pale yellow liquid or crystalline solid |

| Solubility | Soluble in organic solvents (dichloromethane, chloroform, THF); poor solubility in water |

| Melting Point | Expected range: 45-55°C (based on similar carbamates) |

| Stability | Stable under standard conditions; sensitive to strong acids and bases |

| UV Absorption | Expected maximum absorption around 260-280 nm due to benzyl group |

Spectroscopic Characteristics

The spectroscopic profile of benzyl but-3-EN-1-ylcarbamate would exhibit distinctive features in various analytical techniques:

-

¹H NMR spectroscopy would show characteristic signals for:

-

Aromatic protons of the benzyl group (δ 7.2-7.4 ppm)

-

Methylene protons adjacent to the benzyl oxygen (δ 5.0-5.2 ppm)

-

Terminal alkene protons (δ 5.5-6.0 ppm)

-

Carbamate NH proton (broad signal, δ 4.5-5.0 ppm)

-

-

¹³C NMR would reveal signals for the carbamate carbonyl carbon (δ 155-160 ppm) and the aromatic carbons (δ 125-140 ppm).

Synthesis Methods

Common Synthetic Routes

The synthesis of benzyl but-3-EN-1-ylcarbamate can be achieved through several routes, each with specific advantages depending on the starting materials and desired scale:

Direct Carbamoylation

The most straightforward approach involves the reaction of but-3-en-1-amine with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. This reaction proceeds via nucleophilic acyl substitution:

Transesterification Method

An alternative approach involves transesterification of methyl or ethyl but-3-en-1-ylcarbamate with benzyl alcohol in the presence of a catalyst:

Laboratory-Scale Preparation

For laboratory-scale preparation, the following procedure represents a typical synthetic approach:

-

In a round-bottom flask, dissolve but-3-en-1-amine (1 equivalent) in a mixture of water and dichloromethane (1:1 v/v).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydroxide (2 equivalents) to maintain basic conditions.

-

Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography (hexane/ethyl acetate gradient).

Expected yield from this procedure ranges from 75-85%, depending on reaction conditions and purification efficiency.

Chemical Reactions

Reactivity Profile

Benzyl but-3-EN-1-ylcarbamate exhibits diverse reactivity patterns centered around three main functional groups:

-

The terminal alkene group, which can undergo addition reactions

-

The carbamate group, which provides protection for the amine

-

The benzyl group, which can be selectively cleaved under various conditions

Alkene Functionalization

The terminal alkene moiety serves as a versatile handle for further functionalization:

| Reaction Type | Reagents | Products | Utility |

|---|---|---|---|

| Hydroboration-oxidation | 9-BBN, H₂O₂/NaOH | Primary alcohol derivative | Introduction of hydroxyl functionality |

| Epoxidation | mCPBA | Epoxide derivative | Creating reactive epoxide intermediates |

| Ozonolysis | O₃, then Me₂S | Aldehyde derivative | Carbonyl introduction for further elaboration |

| Hydrogenation | H₂, Pd/C | Saturated analogue | Reduction of unsaturation |

| Cross-metathesis | Grubbs catalyst, alkene partner | Extended alkene derivatives | Carbon chain extension |

Carbamate Deprotection

The benzyl carbamate (Cbz) protecting group can be removed under various conditions:

-

Catalytic hydrogenolysis using hydrogen gas and palladium catalyst

-

Treatment with strong acids (e.g., HBr/acetic acid)

-

Reduction with lithium in liquid ammonia

Cyclization Reactions

The presence of both nucleophilic and electrophilic sites within the molecule enables various cyclization reactions:

This iodocyclization reaction represents a valuable method for constructing nitrogen heterocycles that are prevalent in bioactive compounds.

Applications in Scientific Research

Synthetic Organic Chemistry

Benzyl but-3-EN-1-ylcarbamate serves as a versatile building block in synthetic organic chemistry due to its bifunctional nature and the differential reactivity of its functional groups:

-

As an intermediate in the synthesis of complex nitrogen-containing molecules

-

In the preparation of amino acid derivatives and peptide building blocks

-

For the construction of nitrogen heterocycles like pyrrolidines and piperidines

Medicinal Chemistry Applications

The compound's utility in medicinal chemistry stems from its ability to serve as a precursor to various bioactive molecules:

-

Preparation of enzyme inhibitors, particularly those targeting serine proteases

-

Synthesis of peptidomimetic compounds with improved pharmacokinetic properties

-

Development of conformationally constrained amino acid analogues for structure-activity relationship studies

Materials Science

Recent research suggests potential applications in materials science:

-

As monomers for the preparation of functionalized polymers

-

In the development of biodegradable polymeric materials

-

For surface modification and immobilization of biomolecules

Comparison with Similar Compounds

Comparison with Other Carbamate Protecting Groups

Benzyl but-3-EN-1-ylcarbamate can be compared with other carbamate derivatives used as protecting groups in organic synthesis:

| Carbamate Type | Deprotection Conditions | Stability | Advantages | Limitations |

|---|---|---|---|---|

| Benzyl (Cbz) | H₂/Pd or HBr/AcOH | Stable to acids and bases | Orthogonal to Boc, easy removal | Incompatible with catalytic hydrogenation |

| tert-Butyl (Boc) | TFA or HCl | Stable to hydrogenation | Mild removal conditions | Acid sensitive |

| 9-Fluorenylmethyl (Fmoc) | Piperidine or other bases | Stable to acids | Base-labile, orthogonal to Boc | Less stable in basic conditions |

| Allyl (Alloc) | Pd(0)/nucleophile | Moderate stability | Selective removal | Requires transition metals |

Structure-Activity Relationships

The benzyl group confers distinct properties compared to the tert-butyl variant:

-

Enhanced UV detectability due to the aromatic chromophore

-

Increased lipophilicity, potentially affecting membrane permeability

-

Different steric profile, which can impact molecular recognition

-

Susceptibility to aromatic substitution reactions, enabling further derivatization

Biological Activity

Pharmaceutical Relevance

While benzyl but-3-EN-1-ylcarbamate itself is primarily utilized as a synthetic intermediate rather than a bioactive compound, its derivatives have shown various biological activities:

-

Enzyme inhibition properties, particularly against serine proteases

-

Potential anti-inflammatory activity through modulation of specific pathways

-

Possible neurological effects when incorporated into larger molecular scaffolds

Structure-Activity Correlations

The biological activity of derivatives can be correlated with specific structural features:

| Structural Modification | Observed Biological Effect | Proposed Mechanism |

|---|---|---|

| Alkene functionalization | Increased receptor binding | Enhanced conformational flexibility |

| Introduction of aromatic substituents | Improved enzyme inhibition | π-stacking interactions with protein residues |

| Cyclization products | Neurological activity | Mimicry of neurotransmitter structures |

| Hydroxylated derivatives | Anti-inflammatory effects | Hydrogen bonding with target proteins |

Future Research Directions

Synthetic Methodology Development

Future research on benzyl but-3-EN-1-ylcarbamate may focus on:

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of stereoselective modifications of the alkene moiety

-

Application of flow chemistry techniques for scaled-up production

-

Investigation of novel catalytic systems for selective transformations

Applications Expansion

Potential new applications deserve investigation:

-

Utilization in bioconjugation chemistry through click reactions at the alkene site

-

Development of stimulus-responsive materials based on the reversible nature of carbamate protection

-

Exploration of photochemical applications leveraging the benzyl chromophore

-

Investigation of supramolecular assemblies using hydrogen bonding capabilities

Pharmacological Investigations

Further studies might explore:

-

Systematic evaluation of structure-activity relationships in derivatives

-

Target identification for compounds showing promising biological activity

-

Metabolism and pharmacokinetic profiling of drug candidates containing this structural motif

-

Development of targeted drug delivery systems utilizing the functional handles present in the molecule

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume